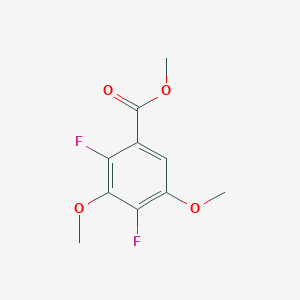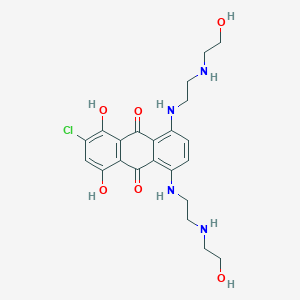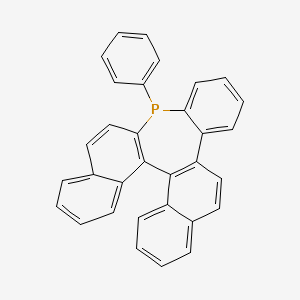
5-Chloro-2-(2-naphthyl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-naphthyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. . The structure of this compound consists of a benzimidazole core with a chlorine atom at the 5th position and a naphthyl group at the 2nd position, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-naphthyl)benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method involves the reaction of 5-chloro-o-phenylenediamine with 2-naphthaldehyde in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
5-Chloro-2-(2-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
科学研究应用
作用机制
The mechanism of action of 5-Chloro-2-(2-naphthyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a naphthyl group.
5-Chloro-2-methylbenzimidazole: Similar structure but with a methyl group instead of a naphthyl group.
2-(2-Naphthyl)benzimidazole: Similar structure but without the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-(2-naphthyl)benzimidazole is unique due to the presence of both the chlorine atom and the naphthyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
7235-72-5 |
|---|---|
分子式 |
C32H21P |
分子量 |
436.5 g/mol |
IUPAC 名称 |
18-phenyl-18-phosphahexacyclo[17.8.0.02,11.03,8.012,17.022,27]heptacosa-1(19),2(11),3,5,7,9,12,14,16,20,22,24,26-tridecaene |
InChI |
InChI=1S/C32H21P/c1-2-12-24(13-3-1)33-29-17-9-8-16-27(29)28-20-18-22-10-4-6-14-25(22)31(28)32-26-15-7-5-11-23(26)19-21-30(32)33/h1-21H |
InChI 键 |
WZKIFGVUYDWKJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P2C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=CC=C72 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


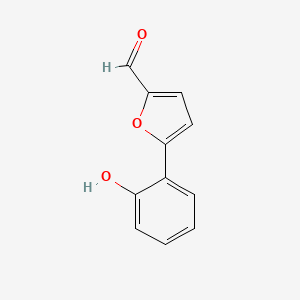
![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)

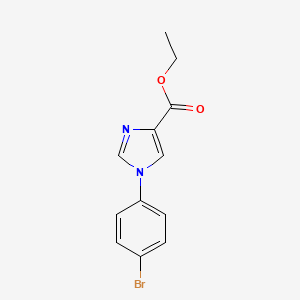
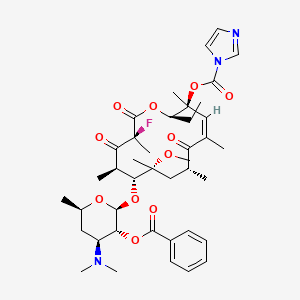
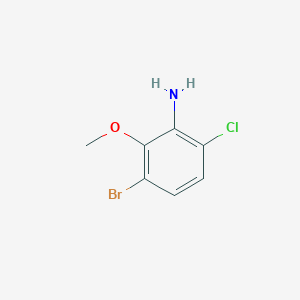

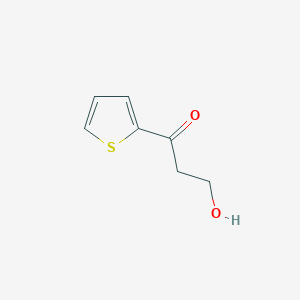
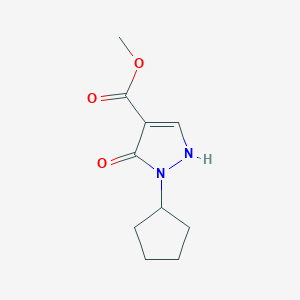
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)
